3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride
Description
3-(2,4,5-Trifluorophenoxy)propan-1-amine hydrochloride is a fluorinated aromatic amine hydrochloride with the molecular formula C₉H₁₀F₃NO·HCl (molecular weight: ~241.45 g/mol). The compound features a propan-1-amine backbone linked to a 2,4,5-trifluorophenoxy group, with a hydrochloride salt enhancing its stability and solubility.
Properties
IUPAC Name |
3-(2,4,5-trifluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13;/h4-5H,1-3,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGYZNKKAMWCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)OCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride typically involves the reaction of 2,4,5-trifluorophenol with 3-chloropropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in biochemical studies to investigate the interactions and effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects
- Electron-Withdrawing Groups (EWGs): The 2,4,5-trifluorophenoxy group in the target compound provides moderate electron withdrawal, balancing lipophilicity and metabolic stability. In contrast, the methylsulfonyl group in is a stronger EWG, increasing polarity but reducing membrane permeability . Chlorine vs.
Symmetry and Fluorine Positioning
- The asymmetric 2,4,5-trifluoro substitution in the target compound creates a dipole moment distinct from the symmetric 3,5-difluoro analog . This asymmetry may improve interactions with asymmetric binding pockets in biological targets .
Functional Group Diversity
- Tetrazine Derivatives : Compounds like 3-(4-(6-methyltetrazinyl)phenoxy)propan-1-amine HCl are tailored for bioorthogonal "click chemistry," enabling rapid conjugation with radiolabels (e.g., fluorine-18) for PET imaging. The target compound lacks this reactivity but may serve as a precursor for fluorinated scaffolds .
Molecular Weight and Solubility
Pharmacological and Industrial Relevance
- PET Imaging: Fluorinated analogs (e.g., ) are prioritized for their compatibility with fluorine-18 radiolabeling. While the target compound contains non-radioactive fluorine (F-19), its structure could inspire derivatives for tracer development .
- Drug Design: The trifluorophenoxy group enhances metabolic stability compared to chlorinated analogs , making it favorable for CNS drugs requiring blood-brain barrier penetration.
Biological Activity
3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride is a compound of interest in medicinal chemistry due to its unique fluorinated structure and potential biological activities. The presence of the trifluorophenoxy group can significantly influence its interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, research applications, and relevant case studies.
Chemical Structure and Synthesis
The synthesis of 3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride typically involves a nucleophilic substitution reaction between 2,4,5-trifluorophenol and 3-chloropropan-1-amine. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate and subsequently treated with hydrochloric acid to yield the hydrochloride salt.
The biological activity of 3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated phenoxy group enhances binding affinity to various molecular targets, modulating their activity. This modulation can lead to significant biological effects such as:
- Inhibition of neurotransmitter reuptake : Similar compounds have been shown to inhibit norepinephrine and serotonin transporters, which may have implications for treating mood disorders .
- Antimicrobial properties : Research indicates potential antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Neurotransmitter Interaction
A study investigated the interaction of fluorinated compounds similar to 3-(2,4,5-trifluorophenoxy)propan-1-aminehydrochloride with serotonin transporters. Results indicated that these compounds could effectively inhibit serotonin reuptake in vitro, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related fluorinated compounds. The findings revealed that these compounds displayed significant inhibitory effects against Gram-positive bacteria, indicating their potential as novel antimicrobial agents.
Research Applications
The compound has diverse applications in scientific research:
- Chemistry : Utilized as a building block for synthesizing more complex organic molecules.
- Biological Studies : Employed in biochemical assays to explore interactions between fluorinated compounds and biological systems.
- Pharmaceutical Development : Investigated as a potential active ingredient in drug formulations targeting neurological disorders and infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
